molecular formula C15H17N3O2S B2396298 N-(N-phenethylcarbamimidoyl)benzenesulfonamide CAS No. 869075-21-8

N-(N-phenethylcarbamimidoyl)benzenesulfonamide

Cat. No.: B2396298
CAS No.: 869075-21-8
M. Wt: 303.38
InChI Key: NHGOTAUSRQQSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(N-Phenethylcarbamimidoyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core functionalized with a phenethylcarbamimidoyl group. This structure combines the sulfonamide moiety—a common pharmacophore in medicinal chemistry—with a carbamimidoyl group linked to a phenethyl chain.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c16-15(17-12-11-13-7-3-1-4-8-13)18-21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGOTAUSRQQSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-phenethylcarbamimidoyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-phenethylcarbamimidoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(N-phenethylcarbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(N-phenethylcarbamimidoyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(N-phenethylcarbamimidoyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is involved in the regulation of pH in cells, and its inhibition can lead to a decrease in cell proliferation, particularly in cancer cells. The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of acidic byproducts in the cell .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(N-phenethylcarbamimidoyl)benzenesulfonamide with structurally related sulfonamides, focusing on substituent effects, synthesis, and biological activity.

Substituted Benzimidazole Derivatives

Compounds such as N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine (5a) and N-(1H-benzo[d]imidazol-2-yl)-2-phenyl-N'-(phenylsulfonyl)acetimidamide (5b) () share the N-sulfonylamidine framework but incorporate benzimidazole rings.

Trifluoroethyl Derivatives (LXR Modulators)

T0314407 and T0901317 () are benzenesulfonamides with trifluoroethyl and trifluoromethyl-hydroxyl groups. These substituents confer high metabolic stability and strong hydrophobic interactions, as evidenced by T0901317's EC50 of ~300 nM in LXR activation assays. In contrast, the phenethylcarbamimidoyl group in the target compound lacks fluorination but introduces a basic amidine moiety, which may alter solubility and target selectivity. The absence of fluorinated groups could reduce hepatotoxicity risks associated with trifluoroethyl derivatives .

Aromatic Substituent Variations

describes N-(biphenylmethyl)-, N-(naphthylmethyl)-, N-(cyanobenzyl)-, and N-(methylsulfonylbenzyl)-benzenesulfonamides (3q–3t). Key comparisons include:

  • Lipophilicity : Naphthyl and biphenyl groups (3q, 3r) increase logP values, enhancing membrane permeability but risking off-target binding.
  • Yields : Synthesis via iron-catalyzed C-H amination achieved moderate yields (58–72%), suggesting scalability challenges compared to traditional sulfonylation routes .

Hydroxy and Carbamate Derivatives

N-butyl-4-hydroxy-N-phenylbenzenesulfonamide () and methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () highlight the impact of polar groups:

  • The hydroxy group in ’s compound improves aqueous solubility but may reduce blood-brain barrier penetration.
  • The carbamate group in ’s derivative enhances metabolic stability, a feature absent in the target compound’s amidine group .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name Substituent(s) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Reference
This compound Phenethylcarbamimidoyl ~333.4 (calculated) Not reported Not reported
T0901317 Trifluoroethyl, trifluoromethyl-hydroxyl 485.3 Not reported Not reported
N-(biphenylmethyl)-benzenesulfonamide (3q) Biphenylmethyl 429.5 Not reported 72
N-[4-(phenylcarbamoyl)phenyl]-benzenesulfonamide Phenylcarbamoyl 381.4 180–182 65–85

Table 2: Pharmacological and Spectral Data

Compound Name EC50 (nM) pKa (Predicted) NMR Shifts (δ, ppm) Application
T0901317 300 Not reported Not reported LXR agonist
N-(cyanobenzyl)-benzenesulfonamide (3s) Not tested Not reported ^1H: 7.80 (s, 1H, SO2NCH2) Synthetic intermediate
N-butyl-4-hydroxy-N-phenylbenzenesulfonamide Not tested 14.36* Not reported Not specified

*Predicted pKa reflects the hydroxy group’s acidity .

Biological Activity

N-(N-phenethylcarbamimidoyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to a benzene ring. The phenethyl carbamimidoyl moiety enhances its interaction with biological targets, potentially modulating various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of carbonic anhydrases, which play a crucial role in physiological processes such as respiration and acid-base balance. This interaction can lead to significant biological effects, including:

  • Antimicrobial Activity : The compound exhibits potential against various bacterial strains.
  • Anticancer Properties : It may inhibit tumor growth by affecting cell cycle regulation.

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamide, including this compound, possess notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies indicate effective inhibition against pathogens such as E. coli and S. aureus.
  • Compounds similar to this compound have shown MIC values ranging from 6.28 mg/mL to 6.72 mg/mL against various bacterial strains .

Anticancer Activity

In vitro studies have assessed the anticancer potential of related benzenesulfonamides. These studies often involve:

  • Cell Cycle Analysis : Investigating how these compounds affect cell proliferation and apoptosis in cancer cell lines.
  • Tumor Growth Inhibition : Notable reductions in tumor size have been observed in models treated with sulfonamide derivatives.

Case Studies

  • Cardiovascular Effects : A study evaluated the impact of benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. Results indicated that certain derivatives significantly decreased perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .
  • Inflammation Models : In vivo anti-inflammatory assays demonstrated that compounds related to this compound effectively reduced edema in rat models, indicating their therapeutic potential in managing inflammatory conditions .

Summary of Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC 6.28 - 6.72 mg/mL against E. coli, S. aureus
AnticancerInhibition of tumor growth; effects on cell cycle
CardiovascularDecreased perfusion pressure; effects on coronary resistance
Anti-inflammatoryReduction in carrageenan-induced edema

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(N-phenethylcarbamimidoyl)benzenesulfonamide?

  • Methodological Answer : Synthesis typically involves reacting benzenesulfonyl chloride with phenethylcarbamimidamide derivatives under controlled conditions. Key steps include:

  • Amidation : Use anhydrous solvents (e.g., THF or DCM) and a base (e.g., triethylamine) to facilitate sulfonamide bond formation.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. How can the molecular structure of this compound be rigorously characterized?

  • Methodological Answer :

  • X-ray crystallography : For absolute configuration determination, use SHELXL for refinement (space group P21/cP2_1/c, similar to monoclinic systems in related benzenesulfonamides ).
  • Spectroscopy : 1H^{1}\text{H} NMR (DMSO-d6d_6) for detecting NH protons (~10-12 ppm) and aromatic protons (7-8 ppm); IR for sulfonamide S=O stretches (~1150-1350 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary cytotoxicity screening?

  • Methodological Answer :

  • Sulforhodamine B (SRB) assay : Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm. Linear correlation with cell count (1,000–10,000 cells/well) ensures sensitivity .
  • MTT assay : Complementary method to validate metabolic activity; compare IC50_{50} values across assays to rule out false positives .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer :

  • Orthogonal validation : Combine SRB (protein content) with ATP-based luminescence (viability) assays.

  • Case Study : In perfusion pressure studies, discrepancies arose between sulfonamide derivatives (e.g., Compound A increased pressure, while the target compound decreased it). Resolve via dose-response curves and statistical analysis (ANOVA, p<0.05p<0.05) .

    CompoundDose (nM)Effect on Perfusion Pressure
    Control-Baseline
    Target Compound0.001Decreased
    Compound A0.001Increased

Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?

  • Methodological Answer :

  • Substituent variation : Modify the phenethylcarbamimidoyl group (e.g., electron-withdrawing Cl or electron-donating OCH3_3) to assess impact on cytotoxicity or target binding.
  • Pharmacophore modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., carbonic anhydrase IX). Validate with IC50_{50} correlations .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodological Answer :

  • Twinning : If data suggests twinning (e.g., high RintR_{\text{int}}), use SHELXL’s TWIN command with BASF parameter optimization.
  • Disorder : Apply PART instructions to model disordered sulfonamide groups, refining occupancy factors iteratively .

Q. How to assess pharmacokinetic properties in preclinical models?

  • Methodological Answer :

  • In vitro ADME : Use Caco-2 cell monolayers for permeability assays (Papp>1×106_{\text{app}} > 1 \times 10^{-6} cm/s indicates good absorption).
  • Metabolic stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS over 60 minutes .

Key Notes

  • Data Integrity : Cross-reference crystallographic data (e.g., CCDC entries) and pharmacological datasets (e.g., PubChem BioAssay) to ensure reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.